![molecular formula C11H14N4O B10845348 6-Methyl-4-(piperazin-1-yl)furo[2,3-d]pyrimidine](/img/structure/B10845348.png)

6-Methyl-4-(piperazin-1-yl)furo[2,3-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

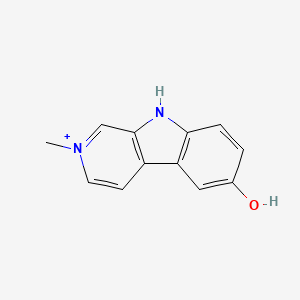

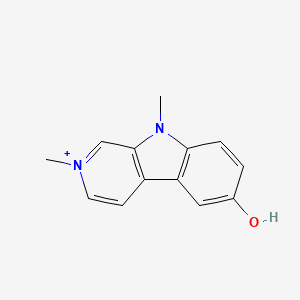

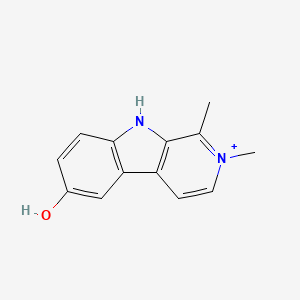

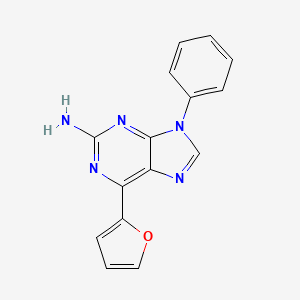

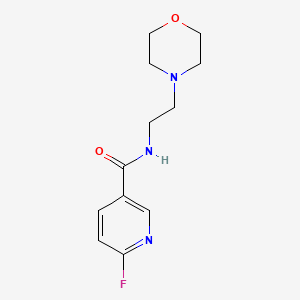

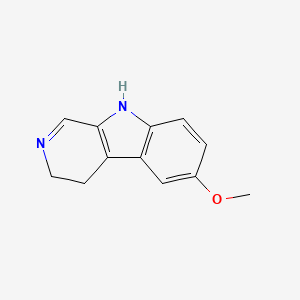

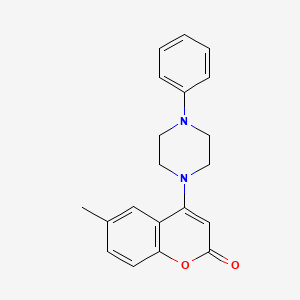

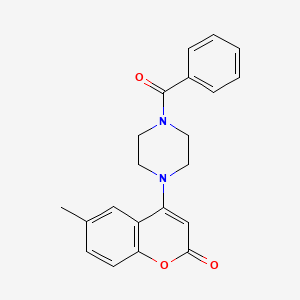

6-methyl-4-(piperazin-1-yl)furo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of fused pyrimidine derivatives. These compounds have garnered significant interest due to their diverse biological activities, particularly in medicinal chemistry. The furo[2,3-d]pyrimidine scaffold is known for its potential as a pharmacophore in drug discovery, especially for its role in inhibiting protein kinases, which are crucial enzymes in cellular signaling pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-(piperazin-1-yl)furo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization to form the furo[2,3-d]pyrimidine core . The introduction of the piperazine moiety can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Reaktionstypen

6-Methyl-4-(Piperazin-1-yl)furo[2,3-d]pyrimidin kann verschiedene chemische Reaktionen eingehen, darunter:

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid durchgeführt werden, um bestimmte funktionelle Gruppen zu reduzieren.

Substitution: Nucleophile Substitutionsreaktionen können verschiedene Substituenten am Pyrimidinring oder am Piperazin-Rest einführen.

Häufige Reagenzien und Bedingungen

Oxidation: m-Chlorperbenzoesäure (m-CPBA) in einem geeigneten Lösungsmittel.

Reduktion: Lithiumaluminiumhydrid (LiAlH4) in trockenem Ether.

Substitution: Verschiedene Nucleophile unter basischen oder sauren Bedingungen, abhängig von der gewünschten Substitution.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation mit m-CPBA Sulfoxide oder Sulfone liefern, während nucleophile Substitution eine Vielzahl von funktionellen Gruppen einführen kann, wodurch die biologische Aktivität der Verbindung verbessert wird .

Wissenschaftliche Forschungsanwendungen

6-Methyl-4-(Piperazin-1-yl)furo[2,3-d]pyrimidin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein zur Synthese komplexerer heterocyclischer Verbindungen verwendet.

Industrie: Wird aufgrund seiner vielseitigen chemischen Eigenschaften bei der Entwicklung neuer Pharmazeutika und Agrochemikalien eingesetzt.

5. Wirkmechanismus

Die Verbindung übt ihre Wirkungen hauptsächlich durch die Hemmung von Proteinkinasen aus. Proteinkinasen sind Enzyme, die Phosphatgruppen von ATP auf bestimmte Aminosäuren in Protein-Substraten übertragen und eine entscheidende Rolle in der zellulären Signalübertragung spielen. Durch die Hemmung dieser Enzyme kann 6-Methyl-4-(Piperazin-1-yl)furo[2,3-d]pyrimidin Signalwege stören, die die Zellproliferation und das Überleben fördern, was es zu einem potenziellen Antikrebsmittel macht .

Wirkmechanismus

The compound exerts its effects primarily through the inhibition of protein kinases. Protein kinases are enzymes that transfer phosphate groups from ATP to specific amino acids in protein substrates, playing a crucial role in cellular signaling. By inhibiting these enzymes, 6-methyl-4-(piperazin-1-yl)furo[2,3-d]pyrimidine can disrupt signaling pathways that promote cell proliferation and survival, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Pyrazolo[3,4-d]pyrimidin

- Pyrido[2,3-d]pyrimidin

- Chinazolin

- Thieno[3,2-d]pyrimidin

Eindeutigkeit

6-Methyl-4-(Piperazin-1-yl)furo[2,3-d]pyrimidin ist aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins des Piperazin-Restes einzigartig, der seine Bindungsaffinität zu Proteinkinasen verbessern kann. Diese strukturelle Einzigartigkeit trägt zu seinem Potenzial als selektiver Inhibitor mit weniger Off-Target-Effekten im Vergleich zu anderen ähnlichen Verbindungen bei .

Eigenschaften

Molekularformel |

C11H14N4O |

|---|---|

Molekulargewicht |

218.26 g/mol |

IUPAC-Name |

6-methyl-4-piperazin-1-ylfuro[2,3-d]pyrimidine |

InChI |

InChI=1S/C11H14N4O/c1-8-6-9-10(13-7-14-11(9)16-8)15-4-2-12-3-5-15/h6-7,12H,2-5H2,1H3 |

InChI-Schlüssel |

MNCCXFCOQHVIEX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(N=CN=C2O1)N3CCNCC3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.